molecular formula C21H20N2O4S B4394546 N-(3-acetylphenyl)-2-(naphthalen-2-ylsulfonylamino)propanamide

N-(3-acetylphenyl)-2-(naphthalen-2-ylsulfonylamino)propanamide

Cat. No.: B4394546
M. Wt: 396.5 g/mol
InChI Key: BBYGROVXBDEHGU-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(naphthalen-2-ylsulfonylamino)propanamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an acetylphenyl group and a naphthylsulfonyl group attached to an alaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-(naphthalen-2-ylsulfonylamino)propanamide typically involves a multi-step process. One common method includes the following steps:

    Sulfonylation: The naphthyl group is sulfonylated using a sulfonyl chloride derivative in the presence of a base such as pyridine.

    Amidation: The final step involves the coupling of the acetylphenyl and naphthylsulfonyl intermediates with alaninamide under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the sulfonyl group can yield corresponding sulfides.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-acetylphenyl)-2-(naphthalen-2-ylsulfonylamino)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(naphthalen-2-ylsulfonylamino)propanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N~1~-(3-acetylphenyl)-N~2~-(2-naphthylsulfonyl)glycinamide
  • N~1~-(3-acetylphenyl)-N~2~-(2-naphthylsulfonyl)valinamide

Comparison: N-(3-acetylphenyl)-2-(naphthalen-2-ylsulfonylamino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(naphthalen-2-ylsulfonylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-14(21(25)22-19-9-5-8-17(12-19)15(2)24)23-28(26,27)20-11-10-16-6-3-4-7-18(16)13-20/h3-14,23H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYGROVXBDEHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-acetylphenyl)-2-(naphthalen-2-ylsulfonylamino)propanamide
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N-(3-acetylphenyl)-2-(naphthalen-2-ylsulfonylamino)propanamide
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N-(3-acetylphenyl)-2-(naphthalen-2-ylsulfonylamino)propanamide

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